molecular formula C₁₉H₃₃D₃O₂ B1161736 Vaccenic Acid Methyl-d3 Ester

Vaccenic Acid Methyl-d3 Ester

Cat. No.: B1161736
M. Wt: 299.51
Attention: For research use only. Not for human or veterinary use.
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Description

Vaccenic Acid Methyl-d3 Ester (methyl-d3 trans-11-octadecenoate) is a deuterium-labeled derivative of vaccenic acid, a naturally occurring trans-monoenoic fatty acid (C18:1 trans-11). The deuterium substitution (three hydrogen atoms replaced by deuterium in the methyl group) enhances its utility in metabolic tracing and quantitative lipidomics via mass spectrometry. This compound is primarily employed in research to study lipid elongation, desaturation, and incorporation into neutral lipids or phospholipids .

Properties

Molecular Formula

C₁₉H₃₃D₃O₂

Molecular Weight

299.51

Synonyms

(11E)-11-Octadecenoic Acid Methyl-d3 Ester;  (E)-11-Octadecenoic Acid Methyl-d3 Ester;  Methyl-d3 trans-11-Octadecenoate;  Methyl-d3 trans-Vaccenate;  Methyl-d3 Vaccenate;  trans-11-Octadecenoic Acid Methyl-d3 Ester;  trans-Δ11-Octadecenic Acid Methyl-d3 E

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Deuterated Esters

Deuterated methyl esters share a common functional group (methyl-d3 ester) but differ in carbon chain length, saturation, and biological roles. Below is a comparative analysis:

Compound Carbon Chain Saturation Key Applications Key Distinctions
Vaccenic Acid Methyl-d3 Ester C18:1 trans-11 Monounsaturated Lipid metabolism studies, GC-MS internal standards, hepatic elongase activity assays Unique trans-11 double bond; role in tracking vaccenic acid conversion to CLA .
Arachidic Acid Methyl-d3 Ester C20:0 Saturated Lipid quantification, deuterated calibration standards Longer saturated chain; used in studies of saturated fatty acid metabolism .
10-Undecenoic Acid Methyl-d3 Ester C11:1 Monounsaturated Isotopic labeling in synthetic chemistry, antifungal research Shorter chain; terminal double bond influences volatility and GC retention .
3-Oxobutyric Acid Methyl-d3 Ester C4:0 ketone Oxo-functional Pharmaceutical synthesis (e.g., Biginelli reaction) Ketone group enables diverse reactivity in organic synthesis .

Table 1. Structural and functional differences between this compound and related deuterated esters.

Analytical Challenges and Methodological Insights

  • Co-elution in GC Analysis: this compound and its non-deuterated counterpart may co-elute with structural isomers like elaidic acid (C18:1 trans-9) due to similar retention indices (RI ~2120) . However, the deuterated form’s higher molecular mass (e.g., +3 Da) allows differentiation via high-resolution mass spectrometry .
  • Quantification in Biological Matrices : Evidence from human milk studies shows that trans-vaccenic acid is the predominant trans-C18:1 isomer (mean 1.9% of total fatty acids). Its deuterated ester facilitates precise quantification in complex lipid extracts .

Advantages Over Non-Deuterated Analogs

  • Isotopic Purity : ≥98% deuterium enrichment ensures minimal interference from natural isotopes in mass spectrometry .
  • Metabolic Tracing: Unlike non-deuterated esters, the deuterated form allows unambiguous detection in studies of fatty acid elongation and β-oxidation .

Q & A

Q. How is Vaccenic Acid Methyl-d3 Ester synthesized for use as an internal standard in lipidomics?

The synthesis involves esterifying vaccenic acid with deuterated methanol (CD₃OD) under acidic conditions (e.g., 5% HCl in methanol), followed by purification via solvent partitioning or chromatography. This method ensures efficient deuteration at the methyl ester group, critical for isotopic labeling in mass spectrometry. The reaction is monitored using GC-MS to confirm deuterium incorporation and purity .

Q. What are the optimal lipid extraction methods for isolating this compound from biological tissues?

The Bligh-Dyer and Folch methods are preferred for lipid extraction due to their efficiency in separating lipids from aqueous matrices. For tissues rich in polar lipids, the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is rapid and minimizes degradation, while the Folch method (chloroform:methanol, 2:1 v/v) offers higher reproducibility for complex matrices. Post-extraction, vaccenic acid is methyl-esterified for analysis .

Q. How is this compound identified and quantified in biological samples using GC-MS?

After derivatization, the compound is analyzed via GC-MS with a polar capillary column (e.g., DB-23 or HP-88) to resolve cis/trans isomers. Quantification relies on selective ion monitoring (SIM) of deuterated vs. non-deuterated fragments (e.g., m/z 296 for d₃ vs. m/z 293 for unlabeled). Calibration curves using synthetic standards ensure accuracy, with corrections for isotopic overlap .

Advanced Research Questions

Q. How can researchers address discrepancies in quantifying this compound caused by matrix effects in GC-MS?

Matrix effects are mitigated by using isotopic dilution with a known concentration of the deuterated standard. Additionally, matrix-matched calibration (preparing standards in lipid-extracted blank tissue) normalizes ion suppression/enhancement. Post-column infusion experiments help identify and correct for signal drift .

Q. What experimental approaches differentiate cis and trans isomers of this compound during GC analysis?

Isomeric separation is achieved using high-polarity columns (e.g., CP-Sil 88) with optimized temperature gradients. Pre-derivatization with pyrrolidide or picolinyl esters enhances resolution. Confirmation is done via comparison with authentic cis/trans standards and complementary techniques like silver-ion HPLC .

Q. How is deuterium incorporation efficiency validated in synthesized this compound?

Nuclear magnetic resonance (¹H NMR) detects residual proton signals in the methyl group, while high-resolution mass spectrometry (HRMS) quantifies deuterium enrichment (e.g., ≥98% atom % D). Isotopic purity is critical to avoid interference in tracer studies .

Q. What role does this compound play in studying rumen biohydrogenation pathways?

As a deuterated tracer, it tracks the conversion of vaccenic acid to rumenic acid (cis-9,trans-11 CLA) via Δ9-desaturase in ruminant metabolism. In vitro rumen models or isotope-labeling in vivo studies quantify enzymatic activity and pathway flux, linking dietary interventions to CLA production .

Methodological Considerations

  • Sample Preparation : Use anhydrous conditions during esterification to prevent hydrolysis of the methyl-d3 ester.
  • Column Selection : Polar columns (e.g., cyanopropyl phases) are essential for resolving structural analogs.
  • Data Validation : Cross-validate GC-MS results with LC-MS/MS for complex biological matrices to confirm specificity .

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